
Methyl 4-(1-cyanocyclopropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-cyanocyclopropyl)benzoate is a chemical compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is an ester derivative of benzoic acid, featuring a cyanocyclopropyl group attached to the benzene ring. This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-cyanocyclopropyl)benzoate typically involves the reaction of 4-(1-cyanocyclopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-cyanocyclopropyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(1-cyanocyclopropyl)benzoic acid and methanol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitrating agents like nitric acid (HNO₃) for nitration; halogens like bromine (Br₂) for halogenation.
Major Products
Hydrolysis: 4-(1-cyanocyclopropyl)benzoic acid and methanol.
Reduction: 4-(1-aminocyclopropyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(1-cyanocyclopropyl)benzoate is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-cyanobenzoate: Lacks the cyclopropyl group, making it less sterically hindered.
Methyl 4-(1-cyanocyclopropyl)phenylacetate: Contains an additional methylene group between the benzene ring and ester group.
Uniqueness
Methyl 4-(1-cyanocyclopropyl)benzoate is unique due to the presence of the cyanocyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such groups in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
methyl 4-(1-cyanocyclopropyl)benzoate |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)9-2-4-10(5-3-9)12(8-13)6-7-12/h2-5H,6-7H2,1H3 |
Clave InChI |
VGKCPHYFIBFXMN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


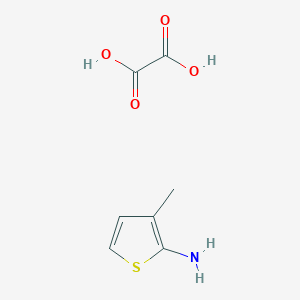
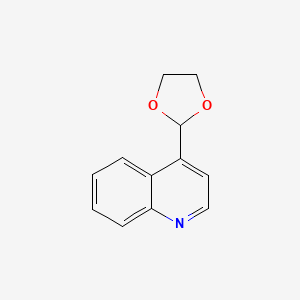
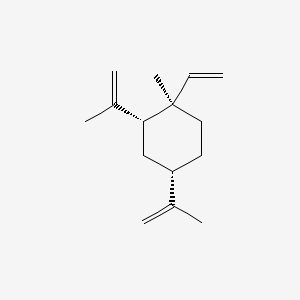
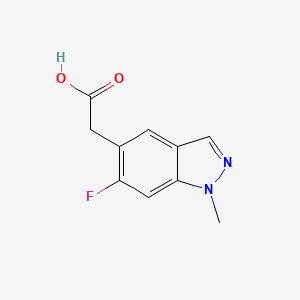
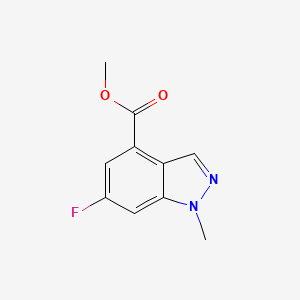
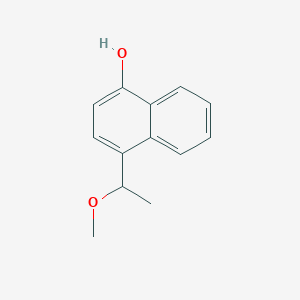
![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)
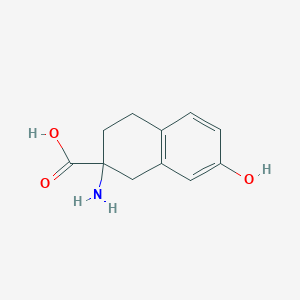


![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
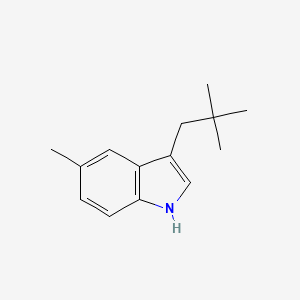
![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)

